molecular formula C8H8O4 B2760453 Ethyl 2-(5-oxofuran-2(5H)-ylidene)acetate CAS No. 57690-99-0

Ethyl 2-(5-oxofuran-2(5H)-ylidene)acetate

Cat. No. B2760453
CAS RN: 57690-99-0
M. Wt: 168.148
InChI Key: KAESMWOYICBQIZ-AATRIKPKSA-N
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Description

“Ethyl 2-(5-oxofuran-2(5H)-ylidene)acetate” is a chemical compound that falls under the category of furanones . Furanones are a class of organic compounds characterized by a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen .


Synthesis Analysis

The synthesis of furanones, including “Ethyl 2-(5-oxofuran-2(5H)-ylidene)acetate”, often involves multi-component reactions. One common approach is the three-component reaction of aromatic amines, aldehydes, and acetylenic esters . This method has been found to yield good results and is considered efficient .


Molecular Structure Analysis

The molecular formula of “Ethyl 2-(5-oxofuran-2(5H)-ylidene)acetate” is C6H5O4 . The average mass is approximately 141.102 Da, and the monoisotopic mass is 141.019333 Da .

Scientific Research Applications

Synthesis and Chemical Reactions

Ethyl 2-(5-oxofuran-2(5H)-ylidene)acetate has been utilized in various chemical syntheses and reactions. For instance, it was involved in the synthesis of (Z)-5-(bromomethylene) furan-2(5H)-one, starting from furanone and maleic anhydride. This process involved a Diels-Alder reaction followed by the Wittig reaction and hydrolysis, leading to the formation of (E)-(5-oxofuran-2(5H)-ylidene) acetic acid, and finally the target compound through bromodecarboxylation (Liu Guoyong et al., 2010). Additionally, the compound has been involved in the synthesis of Pyrrolo[2,1-b]thiazol-3-one derivatives, where it reacted with substituted benzaldehydes to form various derivative compounds (A. V. Tverdokhlebov et al., 2005).

Crystallography and Structural Analysis

The compound has also been studied in the context of crystallography and structural analysis. For instance, a study on the crystal structure of ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate, a related compound, revealed insights into the conformation of the six-membered 1,3-dithiane ring and the molecular stacking in layers up the a-axis (Wafia Boukhedena et al., 2018).

Pharmacology and Medicinal Chemistry

In pharmacology and medicinal chemistry, derivatives of Ethyl 2-(5-oxofuran-2(5H)-ylidene)acetate have been explored. For example, (Z)-ethyl 2-[((Z)-2-(E)-arylidenehydrazono)-4-oxo-thiazolidine-5-ylidene]acetates were synthesized and their NMR investigated, contributing to the understanding of the structural properties of these compounds (A. Aly et al., 2014). Additionally, the synthesis of 2-(arylamino)ethyl 2-[1-(pyridin-2-yl)eth-oxy] acetate, a related compound, and its effects on memory in mice were studied, indicating potential applications in neurological research (Li Ming-zhu, 2010).

properties

IUPAC Name

ethyl (2E)-2-(5-oxofuran-2-ylidene)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c1-2-11-8(10)5-6-3-4-7(9)12-6/h3-5H,2H2,1H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAESMWOYICBQIZ-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C1C=CC(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/1\C=CC(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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